molecular formula C15H23N3O2 B12989946 tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B12989946
M. Wt: 277.36 g/mol
InChI Key: CXRZPBQOPRVJJP-JTQLQIEISA-N
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Description

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate and (S)-1-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: The major product formed is the corresponding naphthyridine oxide.

    Reduction: The major product is the reduced naphthyridine derivative.

    Substitution: The major products are substituted naphthyridine derivatives.

Scientific Research Applications

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-(3-(1-aminoethyl)phenyl)carbamate
  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate

Uniqueness

tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its specific naphthyridine core structure and the presence of both tert-butyl and aminoethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-10(16)11-7-8-13-12(17-11)6-5-9-18(13)14(19)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3/t10-/m0/s1

InChI Key

CXRZPBQOPRVJJP-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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